(S)-fipronil
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H4Cl2F6N4OS |
|---|---|
Molecular Weight |
437.1 g/mol |
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(S)-trifluoromethylsulfinyl]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2/t26-/m0/s1 |
InChI Key |
ZOCSXAVNDGMNBV-SANMLTNESA-N |
SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[S@](=O)C(F)(F)F)N)Cl)C(F)(F)F |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F |
Origin of Product |
United States |
Stereochemical Dimensions of Fipronil: Enantioselective Research
Elucidation of Fipronil's Chiral Nature
The chirality of fipronil (B1672679) arises from the sulfinyl group (>S=O) bonded to the pyrazole (B372694) ring, where the sulfur atom is bonded to four different groups (the pyrazole ring carbon, oxygen, a trifluoromethyl group, and a lone pair of electrons), making it a chiral center. The elucidation of this chiral nature involves understanding the molecular structure and identifying the stereogenic center. Research has confirmed the existence of two distinct enantiomers for fipronil. researchgate.netnih.gov The absolute configurations have been determined, with one enantiomer designated as (R) and the other as (S). nih.gov
Enantioselective Synthesis and Separation Methodologies (Conceptual Focus)
The production and study of individual fipronil enantiomers necessitate specific synthetic or separation techniques. Conceptually, enantioselective synthesis aims to produce one enantiomer in excess over the other directly from non-chiral or prochiral precursors, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. numberanalytics.comub.edunih.gov
Alternatively, the separation of the racemic mixture (a 1:1 mixture of (R)- and (S)-fipronil) into its individual enantiomers is achieved through chiral resolution techniques. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for separating fipronil enantiomers for analytical and preparative purposes. oup.comresearchgate.netmz-at.de This technique exploits the differential interactions of the enantiomers with the chiral stationary phase, leading to their separation. mz-at.de Gas chromatography (GC) with chiral columns has also been used for separating fipronil enantiomers. oup.comresearchgate.net
Differential Biological Activities of (R)- and this compound Enantiomers in Research Models
Research indicates that the (R)- and (S)-enantiomers of chiral pesticides, including fipronil, can exhibit differential biological activities, toxicity, and environmental behavior. researcher.lifeuga.eduwaterquality.gov.auebi.ac.ukuga.eduresearchgate.net This is because biological systems are inherently chiral and can interact with enantiomers in a stereospecific manner. uga.edu
The primary mode of action of fipronil involves binding to GABA-gated chloride channels. wikipedia.orgherts.ac.ukoup.com Studies investigating the interaction of fipronil enantiomers with target receptors have shown enantioselective binding kinetics and receptor affinity. While the specific detailed kinetic parameters for this compound compared to (R)-fipronil can vary depending on the organism and receptor subtype studied, the principle is that the three-dimensional structure of the enantiomer influences how effectively it fits into and interacts with the chiral binding site of the receptor. researchgate.netresearchgate.netnih.gov
Research on related chiral insecticides targeting GABA receptors has demonstrated that one enantiomer often exhibits significantly higher binding affinity and biological activity than the other. For example, studies on fluralaner, another chiral insecticide targeting GABA receptors, showed that the S-enantiomer had better binding affinity and significantly higher activity against certain insects compared to the R-enantiomer. nih.gov This suggests a similar potential for differential binding and activity between (S)- and (R)-fipronil at the GABA receptor, contributing to observed differences in toxicity.
Numerous studies have investigated the ecotoxicological effects of fipronil enantiomers on various non-target organisms, revealing stereospecificity in their toxicity. nih.govuga.eduuga.edu The degree and nature of enantioselective toxicity can vary depending on the species. researchgate.net
For instance, research on the acute toxicity of fipronil enantiomers to the crustacean Ceriodaphnia dubia indicated that toxicity was significantly greater for the (+) enantiomer (which has been correlated with the (S) configuration in some studies) researchgate.net. uga.edu Another study assessing toxicity to marine and freshwater non-target organisms, including the black fly Simulium vittatum, African clawed frog Xenopus laevis, crayfish Procambarus clarkii, grass shrimp Palaemonetes pugio, hardshell clam Mercenaria mercenaria, and phytoplankton Dunaliella tertiolecta, found that Procambarus clarkii were significantly more sensitive to the (S,+) enantiomer, while larval P. pugio were significantly more sensitive to the (R,-) enantiomer. researchgate.net This highlights that the more toxic isomer can be organism-specific. researchgate.net
Studies on earthworms (Eisenia foetida) exposed to fipronil in soil demonstrated enantioselective subchronic toxicity, with increased toxicity observed from the racemate and this compound compared to (R)-fipronil. researcher.life Furthermore, the bioaccumulation of fipronil in earthworm tissues was also enantioselective, with a preferential accumulation of this compound. researcher.life
Research on zebrafish embryo-larvae revealed that (S)-(+)-fipronil caused more severe developmental toxicity compared to (R)-(-)-fipronil. nih.gov This enantioselective toxicity was associated with differential impacts on genomic DNA methylation and the dysregulation of genes involved in developmental processes. nih.gov
The environmental fate and degradation of fipronil enantiomers can also be enantioselective, leading to changes in the enantiomeric composition in environmental compartments and organisms over time. researcher.lifeuga.eduwaterquality.gov.auresearchgate.net For example, studies have shown preferential degradation of one enantiomer over the other in sediment, plants, and animals. researcher.liferesearchgate.net
Here is a summary of some research findings on the differential toxicity of fipronil enantiomers in research models:
| Organism | Enantiomer with Higher Toxicity (Observed in Research) | Reference |
| Ceriodaphnia dubia | (+) enantiomer (correlated with (S) in some studies) | researchgate.netuga.edu |
| Procambarus clarkii | (S,+) enantiomer | researchgate.net |
| Palaemonetes pugio (larvae) | (R,-) enantiomer | researchgate.net |
| Eisenia foetida | This compound | researcher.life |
| Zebrafish embryo-larvae | (S)-(+)-fipronil | nih.gov |
| Chlorella pyrenoidosa | R-fipronil | researchgate.net |
| Danio rerio | S-fipronil | researchgate.net |
These findings underscore the importance of considering the stereochemistry of fipronil when assessing its potential ecological risks, as the individual enantiomers can have different impacts on non-target organisms and their environmental persistence. researchgate.netuga.eduwaterquality.gov.auresearchgate.net
Molecular Mechanisms of Fipronil and S Fipronil Action
Interrogation of GABA-gated Chloride Channel Antagonism
Fipronil (B1672679) functions as a noncompetitive antagonist of GABA-gated chloride channels oup.comresearchgate.net. These channels are crucial for mediating inhibitory neurotransmission in the central nervous system. By blocking the influx of chloride ions into nerve cells, fipronil leads to hyperexcitation of the nervous system, resulting in paralysis and death in susceptible insects oup.comresearchgate.net. The insect GABA receptor subunit gene, known as Rdl (Resistant to dieldrin), is a primary target for fipronil and other non-competitive antagonists like cyclodienes oup.comresearchgate.netacs.org.
Studies on Drosophila melanogaster RDL GABA receptors have shown that fipronil blocks GABA-induced currents. This blockage manifests as both a shift to the right in the GABA dose-response curve and a depression of the maximum amplitude of responses to GABA nih.gov. The potency of fipronil in this regard is dependent on the GABA concentration nih.gov.
A key aspect of fipronil's selective toxicity towards insects compared to mammals is attributed to its differential binding affinity for insect versus mammalian GABA receptors wikipedia.orgresearchgate.net. Research indicates that fipronil has a greater binding affinity for insect GABA receptors than for those in mammals wikipedia.orgresearchgate.net. This higher affinity in insects contributes to the observed neurotoxic effects at concentrations that are less potent in mammals, increasing the safety margin for non-target organisms wikipedia.orgresearchgate.net.
Fipronil acts as a noncompetitive antagonist, suggesting it binds to a site distinct from the orthosteric binding site where the neurotransmitter GABA binds oup.comnih.gov. Noncompetitive antagonists can bind to an allosteric site on the receptor or within the ion channel pore, altering the receptor's conformation or directly blocking ion flow oup.comnih.gov.
Studies involving the Drosophila RDL receptor suggest that noncompetitive antagonists like fipronil and cyclodienes may bind within the pore formed by the membrane-spanning region M2 oup.com. Specific amino acid residues within the M2 region, such as A2′, T6′, and L9′, are considered particularly important for the binding of these antagonists oup.com. Mutations at the A2′ site, such as A2′S or A2′G substitutions, have been shown to confer resistance to cyclodienes and reduce sensitivity to fipronil at varying levels oup.comacs.orgnih.gov. This provides evidence for the interaction of fipronil within or near the channel pore.
Exploration of Glutamate-gated Chloride (GluCl) Channel Interaction
In addition to GABA-gated chloride channels, fipronil also targets glutamate-gated chloride (GluCl) channels, which are found uniquely in invertebrates wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net. These channels are involved in regulating processes such as locomotion, feeding, and sensory input wikipedia.orgresearchgate.net. The presence of GluCl channels in invertebrates and their absence in mammals further contributes to fipronil's selective toxicity wikipedia.orgresearchgate.net.
Fipronil has been identified as a blocker of glutamate-activated chloride channels in insects researchgate.netresearchgate.net. Studies on cockroach neurons have shown that fipronil can potently inhibit glutamate-induced chloride currents researchgate.net. This inhibition can occur with different potencies and rates of reversibility depending on the type of glutamate-gated current (desensitizing or nondesensitizing) researchgate.net. Research on Caenorhabditis elegans GluCl channels (GLC-3) has also demonstrated that fipronil can reversibly inhibit L-glutamate-gated currents nih.gov. The interaction with GluCl channels is considered a critical target for fipronil and plays a role in its selective toxicity researchgate.net.
Mechanistic Studies of Metabolite Activity in Biological Systems
Fipronil undergoes metabolic transformation in biological systems and the environment, producing several metabolites nih.govresearchgate.net. Two significant metabolites are fipronil-sulfone and fipronil-desulfinyl, which also exhibit neuroactivity wikipedia.orgresearchgate.netwikipedia.org.
Fipronil-desulfinyl is another important metabolite, often formed through photodecomposition researchgate.netresearchgate.netca.gov. This photoproduct is also highly neuroactive, primarily by blocking GABA-gated chloride channels researchgate.netresearchgate.netscience.gov. Its persistence in the environment and biological systems, coupled with its high neuroactivity, suggests that fipronil-desulfinyl can be a significant contributor to the effectiveness and potential impact of fipronil researchgate.netresearchgate.netscience.gov. Unlike fipronil-sulfone, fipronil-desulfinyl is not typically a metabolite in mammals, highlighting the importance of considering environmental transformation products in safety evaluations researchgate.netresearchgate.netscience.gov. Fipronil-desulfinyl has been detected in environmental samples and can persist for considerable periods researchgate.netresearchgate.net.
Fipronil-sulfide (B195288) and Fipronil-amide: Mechanistic Insights
Fipronil-sulfide is primarily formed through the reduction of fipronil, often under anaerobic conditions in environments like sediment waterquality.gov.auquestjournals.org. Fipronil-amide is formed through the hydrolysis of fipronil, a process that can occur in alkaline conditions and in water questjournals.orgorst.eduresearchgate.net.
Mechanistically, fipronil and its key metabolites, including fipronil-sulfide and fipronil-sulfone (another major metabolite), are known to primarily target the central nervous system of insects by blocking ligand-gated chloride channels. Specifically, they act as antagonists of gamma-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride (GluCl) channels waterquality.gov.auorst.eduontosight.aiebi.ac.uksifisheriessciences.comwikipedia.orgresearchgate.netresearchgate.netwaterquality.gov.au. This blockage disrupts the influx of chloride ions into neurons, leading to hyperexcitation and subsequent toxicity in susceptible organisms waterquality.gov.auorst.eduontosight.aiebi.ac.uksifisheriessciences.comwikipedia.orgresearchgate.netwaterquality.gov.au. The selective toxicity of fipronil towards insects is attributed, in part, to its higher binding affinity for insect GABA receptors compared to mammalian receptors, and the presence of GluCl channels in invertebrates which are absent in mammals questjournals.orgorst.eduebi.ac.ukwikipedia.orgresearchgate.net.
While fipronil and fipronil-sulfone are well-established for their activity at GABA and GluCl channels, research into the specific mechanistic contributions of fipronil-sulfide and fipronil-amide provides further insights. Fipronil-sulfide has been reported to bind well to the GABA receptor in vitro apvma.gov.au. Some studies indicate that fipronil-sulfide and fipronil-sulfone can be more toxic and persistent than the parent compound to certain non-target organisms, such as freshwater invertebrates questjournals.orgorst.edu.
In contrast, fipronil-amide has shown different activity profiles in some studies. For instance, in binding assays using rat brain and insect tissue, fipronil-amide (referred to as RPA 200766) showed no activity in binding to the GABA receptor apvma.gov.au. Similarly, studies examining GABA-induced chloride ion flux in rat brain membranes found fipronil to be inhibitory, but fipronil-amide was not apvma.gov.au. This suggests that while fipronil-amide is a degradation product, its direct interaction with the primary target site of fipronil (GABA receptors) appears to be negligible based on these findings.
Detailed research findings highlight the varying potencies of fipronil and its metabolites at the GABA receptor. Differences in GABA receptor sensitivity between insects and vertebrates are a major factor in the selective toxicity. Studies using displacement of a radioligand ([³H]EBOB) from the noncompetitive blocker site of the GABA receptor have provided quantitative data on the binding affinities. In insects (housefly and fruit fly), the concentrations causing 50% inhibition (IC₅₀ values) for fipronil, its sulfone, and desulfinyl derivatives range from 3 to 12 nM. In vertebrates (including humans, dogs, and mice), the average IC₅₀ values are significantly higher: 1103 nM for fipronil, 175 nM for fipronil sulfone, and 129 nM for desulfinyl fipronil nih.gov. While specific IC₅₀ data for fipronil-sulfide and fipronil-amide across a range of species and receptor subtypes were not consistently available in the search results for direct comparison in a table format, the qualitative findings indicate that fipronil-sulfide retains activity at the GABA receptor, whereas fipronil-amide appears to lack significant activity at this site apvma.gov.au.
| Compound | Formation Pathway | Activity at GABA Receptor (Qualitative) |
| Fipronil | Parent compound | Inhibitory, High Affinity (Insects) |
| Fipronil-sulfide | Reduction of fipronil | Binds to receptor apvma.gov.au |
| Fipronil-amide | Hydrolysis of fipronil | No significant binding activity apvma.gov.au |
| Fipronil-sulfone | Oxidation of fipronil (Major metabolite) orst.edu | Inhibitory, Binds to receptor apvma.gov.aunih.gov |
| Fipronil-desulfinyl | Photolysis of fipronil (Major photoproduct) pnas.org | Inhibitory, Binds to receptor nih.gov |
This table summarizes the formation pathways and qualitative activity at the GABA receptor based on the available research findings. It is important to note that the potency and exact mechanisms can vary depending on the specific receptor subtype and organism.
Environmental Dynamics and Transformation Pathways of Fipronil and Its Enantiomers
Environmental Persistence and Dissipation Kinetics Studies
The environmental persistence of fipronil (B1672679) is influenced by various factors, including the environmental matrix (soil, water, sediment) and prevailing conditions (aerobic, anaerobic, presence of sunlight) epa.govnih.govepa.gov. Fipronil is generally considered to have moderate to high persistence in terrestrial and aquatic environments epa.govepa.gov. Its dissipation is influenced by photodegradation in water, microbial degradation, and soil binding epa.govepa.gov.
Aerobic and Anaerobic Soil Metabolism Research
In aerobic soil environments, fipronil exhibits moderate to high persistence, with reported half-lives ranging from 122 to 308 days epa.govorst.eduepa.gov. Microbial degradation plays a role in fipronil dissipation in soil epa.govnih.gov. Under aerobic conditions, fipronil can be oxidized to form fipronil sulfone, a major metabolite nih.govresearchgate.netnih.govresearchgate.net. Studies have shown that the degradation rate can vary depending on soil type and conditions scielo.br. For instance, in aerobic mineral soil, half-lives were reported between 128 and 300 days epa.gov.
Under anaerobic conditions, particularly in flooded or anoxic environments, fipronil undergoes reduction to form fipronil sulfide (B99878), which is often identified as a principal metabolite epa.govresearchgate.netresearchgate.netresearchgate.net. Anaerobic aquatic metabolism studies have reported fipronil half-lives ranging from 116 to 130 days epa.govepa.gov. In stratified redox aquatic/sediment systems, fipronil degradation was observed to be more rapid, with half-lives between 14.5 and 35 days epa.gov. The concentration of fipronil sulfide was found to be greatest under flooded anaerobic conditions publish.csiro.au.
Aquatic Photodegradation and Hydrolysis Research
Photodegradation is a significant pathway for fipronil degradation in aquatic environments waterquality.gov.auepa.gov. In water, fipronil can degrade rapidly under sunlight, with reported aquatic photodegradation half-lives as low as 3.63 hours waterquality.gov.auepa.govacs.orgapvma.gov.au. This process primarily leads to the formation of fipronil desulfinyl, which is considered a major environmental metabolite or photoproduct orst.edunih.govresearchgate.netca.gov.
Hydrolysis is generally a less significant degradation process for fipronil compared to photolysis, particularly under acidic and neutral pH conditions waterquality.gov.auepa.gov. Fipronil is reported to be stable at pH 5 and 7, with half-lives greater than 30 days epa.govacs.orgapvma.gov.auepa.gov. However, hydrolysis occurs more readily under alkaline conditions epa.govresearchgate.netacs.org. At pH 9, the hydrolysis half-life is approximately 28 days epa.govacs.orgapvma.gov.auepa.gov. The major hydrolysis degradate is fipronil amide epa.govnih.govapvma.gov.auca.gov.
Persistence of Degradates and their Environmental Significance
Fipronil degrades to form several persistent and relatively immobile degradates epa.govepa.gov. The major degradation products include fipronil sulfone, fipronil sulfide, fipronil desulfinyl, and fipronil amide nih.govca.gov. These metabolites can be as potent as or more toxic and persistent than the parent compound researchgate.netresearchgate.netca.gov.
Fipronil desulfinyl, the primary photoproduct, is generally more toxic than fipronil and is very persistent nih.govorst.educa.gov. Fipronil sulfone, a primary biological metabolite, is also reported to be highly active and can accumulate orst.eduresearchgate.net. Fipronil sulfide is another significant metabolite, particularly under anaerobic conditions epa.govresearchgate.netresearchgate.net.
The persistence of these degradates contributes to the potential for long-term exposure in terrestrial and aquatic environments epa.govepa.gov. Reported sediment half-lives for fipronil degradates can range from approximately 1 to 2 years, indicating their significant persistence in these matrices ca.gov. The high sorption affinity of fipronil degradates to soil organic matter is expected to limit their movement into ground and surface water epa.gov.
Enantioselective Degradation and Transformation in Environmental Matrices
Fipronil, being a chiral compound, exists as a racemic mixture of (R)-fipronil and (S)-fipronil waterquality.gov.au. Studies have shown that the degradation and transformation of fipronil can be enantioselective in various environmental matrices orst.eduresearchgate.netmdpi.comresearcher.lifedioxin20xx.org. This means that the two enantiomers can degrade at different rates or follow different transformation pathways depending on the environmental conditions and the presence of microbial communities researcher.life.
Stereospecific Degradation Pathways in Soil Environments
Enantioselective degradation of fipronil has been observed in soil environments epa.govmdpi.comresearcher.lifeoup.com. The stereospecific degradation pathways can vary depending on factors such as aerobic versus anaerobic conditions and soil characteristics mdpi.comoup.com.
Under anaerobic conditions, particularly in methanogenic soil samples, this compound was preferentially degraded in some studies oup.com. However, in other soil samples, the biodegradation of racemic fipronil was reported to be almost non-enantioselective under anaerobic conditions, although the (S)-enantiomer was slightly more degraded mdpi.com.
Under aerobic conditions, some studies have indicated that the degradation in soil samples was almost non-enantioselective mdpi.com. However, other research has shown preferential degradation of (R)-fipronil in soil, with enantiomeric fractions (EF) indicating this selectivity researchgate.netnih.gov. The presence of different types of fertilizers has also been shown to affect the enantioselectivity of fipronil degradation in soil researchgate.netnih.gov.
Enantiomer Interconversion and Chirality Changes during Environmental Processing
Enantiomer interconversion, where one enantiomer is converted into the other, can potentially occur during environmental processing, although it is also considered a potential experimental artifact in some analytical procedures researchgate.net. While the search results mention enantioselective degradation and differences in the persistence of enantiomers, extensive details on the mechanisms and prevalence of fipronil enantiomer interconversion in the environment are not prominently featured.
However, changes in the enantiomeric fraction (EF) of fipronil during degradation in environmental matrices like sediment and algae cultures have been observed, indicating enantioselective transformation processes are occurring mdpi.comresearchgate.net. In sediment samples, the (S)-enantiomer was preferentially degraded, leading to variations in the EF over time mdpi.com. Conversely, in some algae cultures, the (S)-enantiomer had longer half-life values and persisted longer mdpi.com.
The differing degradation rates of the enantiomers can lead to a change in the enantiomeric composition of the fipronil residue in the environment over time, potentially resulting in an enrichment of one enantiomer researcher.lifeoup.com. This shift in chirality is important because the enantiomers of fipronil can exhibit different biological activities, toxicity levels, and effects on non-target organisms researcher.lifeoup.com. For example, some aquatic organisms have shown species-specific enantiomer toxicity to fipronil oup.com.
Transport and Mobility Research in Environmental Compartments
The transport and mobility of fipronil and its enantiomers in the environment are influenced by their physical-chemical properties and interactions with different environmental matrices, such as soil and water. waterquality.gov.auorst.edu
Soil Sorption and Leaching Potential Studies
Fipronil exhibits low mobility in soil and is generally not expected to leach significantly into groundwater. nih.govorst.eduregulations.govorst.edu This low mobility is attributed to its moderate to high sorption affinity to soil organic matter and clay particles. orst.eduepa.govoup.com Studies have shown that fipronil sorption is correlated with soil organic carbon content, and its mobility can be described using a K partitioning model. orst.eduregulations.govepa.gov Soil column leaching studies have further confirmed the immobility of fipronil. regulations.govepa.gov
The K values for fipronil range from 427 to 1248 in sandy loam soils, with variations depending on the clay and organic carbon content. orst.eduorst.eduepa.gov Fipronil-sulfide (B195288) and fipronil-desulfinyl, two significant degradation products, also exhibit moderate to high sorption affinities, with K values of 3946 ± 2165 and 2010 ± 1370, respectively. orst.eduorst.edu This strong sorption suggests that fipronil residues, including its degradates, are likely to accumulate in the surface layer of soil and sediments. epa.govoup.comepa.gov
While fipronil is applied as a racemate, enantioselective behavior in soil has been observed. Some studies indicate that the degradation rates of (S)- and (R)-fipronil can differ depending on environmental factors, including the presence of fertilizers and microbial communities. researchgate.netresearchgate.netresearcher.life For instance, organic and compound fertilizers have been shown to decrease the degradation of both (S)- and (R)-fipronil in soil. researchgate.netresearcher.life
Data on Soil Sorption Coefficients (K) for Fipronil and Select Degradates:
| Compound | K (mL/g) | Soil Type | Reference |
| Fipronil | 427-1248 | Sandy loam | orst.eduorst.eduepa.gov |
| Fipronil-sulfide | 3946 ± 2165 | Not specified | orst.eduorst.edu |
| Fipronil-desulfinyl | 2010 ± 1370 | Not specified | orst.eduorst.edu |
Bioconcentration and Bioaccumulation Research in Aquatic Biota (Mechanistic Focus)
Fipronil is highly to very highly toxic to marine and freshwater fish and invertebrates. waterquality.gov.auorst.edu While fipronil has a log K value indicative of potential for accumulation, it is generally considered to present low bioaccumulation potential in fish based on bioconcentration factors (BCF) reported in some studies. waterquality.gov.auuga.edu For example, a BCF of 321 L/kg has been reported for whole fish. waterquality.gov.auorst.edu Fish have shown the ability to eliminate fipronil relatively quickly after transfer to clean water. orst.edu
However, the bioconcentration and bioaccumulation of fipronil can be enantioselective in aquatic organisms. Studies have detected enantioselective bioaccumulation of fipronil enantiomers in Tubifex tubifex, an oligochaete worm, in both water and soil exposure systems. nih.govcapes.gov.br In spike-soil treatments, a more significant deviation in the enantiomer fraction was observed in tubifex tissue, with higher concentrations of the (R)-form compared to the (S)-form. nih.govcapes.gov.br
Research in rainbow trout (Oncorhynchus mykiss) has shown that fipronil is rapidly biotransformed, and this biotransformation contributes significantly to its elimination. uga.eduacs.org This biotransformation can also be enantioselective, with a greater biotransformation rate observed for the (+) enantiomer (which corresponds to this compound in some naming conventions) in rainbow trout, as indicated by changes in the enantiomeric composition of the fish. uga.edu Fipronil sulfone, a primary metabolite, was found to persist longer in rainbow trout than the parent compound. acs.org
The accumulation of pesticides in aquatic insect larvae occurs through uptake from water (bioconcentration) and through diet from sediment and food items (bioaccumulation). nih.gov While less information is available compared to fish, studies on aquatic insects are crucial due to their role as a food source and indicators of freshwater quality. nih.gov
Identification and Characterization of Novel Fipronil Degradation Products
Fipronil undergoes various degradation pathways in the environment, leading to the formation of several transformation products or metabolites. nih.govresearchgate.netnih.gov Some of these degradation products can be persistent and possess similar or even greater toxicity than the parent compound. nih.govnih.govorst.edu
Structural Elucidation Techniques for Metabolites and Photoproducts
The identification and characterization of fipronil degradation products are crucial for assessing their environmental risk. Various analytical techniques are employed for structural elucidation. Liquid chromatography-mass spectrometry (LC-MS) and LC-tandem mass spectrometry (LC-MS/MS) are commonly used to identify photodegradation products and metabolites in various matrices, including water, soil, and biological samples. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements that aid in determining the elemental composition of unknown degradation products. researchgate.net
Comparison of tandem MS/MS fragmentation profiles with known standards or predicted fragmentation patterns is a key step in confirming the identity of metabolites. researchgate.net In some cases, for novel or complex degradation products, techniques like nuclear magnetic resonance (NMR) spectroscopy are necessary to fully elucidate and confirm their chemical structures. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also utilized for the characterization of hydrolytic transformation products. nih.govquestjournals.org
These techniques have enabled the identification of several fipronil degradation products, including fipronil sulfone, fipronil sulfide, fipronil desulfinyl, and fipronil amide, as well as other less common or novel products. nih.govorst.eduresearchgate.netnih.govresearchgate.netnih.govnih.govfrontiersin.orgmdpi.comnih.gov
Proposed Environmental Degradation Pathways (e.g., Desulfinylation, Sulfone Formation, Sulfide Formation, Amide Formation)
Fipronil degradation in the environment occurs through a combination of abiotic and biotic processes, including photolysis, hydrolysis, oxidation, and reduction. nih.govresearchgate.netnih.govquestjournals.org These pathways lead to the formation of characteristic degradation products.
Desulfinylation: Photolysis is a major degradation pathway for fipronil, particularly in water and on soil surfaces exposed to sunlight. waterquality.gov.auorst.eduorst.eduepa.gov This process leads to the formation of fipronil-desulfinyl, which is a primary environmental metabolite and a photoproduct. orst.eduorst.eduresearchgate.netpnas.orgresearchgate.net Fipronil-desulfinyl is formed through a photoextrusion reaction involving the loss of the sulfinyl group. pnas.org While initially thought to involve a sulfone intermediate, studies suggest fipronil-desulfinyl can be formed directly from fipronil via photolysis. nih.gov
Sulfone Formation: Under aerobic conditions, particularly in soil and through microbial activity, fipronil is oxidized to form fipronil-sulfone. nih.govorst.eduresearchgate.netnih.govtandfonline.com Fipronil-sulfone is often reported as a major aerobic soil metabolite and is also a significant metabolite in vertebrates and invertebrates. orst.edunih.govtandfonline.comapvma.gov.aufao.org
Sulfide Formation: Fipronil can undergo reduction to form fipronil-sulfide, primarily under anaerobic conditions, such as in flooded soils or sediments. nih.govresearchgate.netnih.govquestjournals.org High soil moisture content can favor the formation of the sulfide derivative by reduction. researchgate.net
Amide Formation: Hydrolysis of fipronil, particularly under alkaline conditions, leads to the formation of fipronil-amide. nih.govorst.eduresearchgate.netnih.govquestjournals.org Fipronil-amide is considered a primary residue formed from hydrolysis. orst.edu
Proposed Major Environmental Degradation Pathways of Fipronil:
| Pathway | Conditions | Major Product | Reference |
| Photolysis | Sunlight/UV exposure | Fipronil-desulfinyl | nih.govorst.eduresearchgate.netpnas.org |
| Oxidation | Aerobic (e.g., soil, microbial) | Fipronil-sulfone | nih.govorst.eduresearchgate.netnih.gov |
| Reduction | Anaerobic (e.g., flooded soil) | Fipronil-sulfide | nih.govresearchgate.netnih.gov |
| Hydrolysis | Alkaline conditions | Fipronil-amide | nih.govorst.eduresearchgate.netnih.gov |
Some studies have investigated the enantioselective degradation of fipronil. While biodegradation in sediments under aerobic or slightly reduced conditions may be non-stereoselective, preferential degradation of (S)-(+)-fipronil has been observed under strongly reduced (anaerobic) conditions in sediments. researchgate.net In some algae cultures, the (R)-enantiomer showed a higher degradation rate than the (S)-enantiomer. nih.gov These findings highlight that the environmental half-lives and persistence can vary between the enantiomers depending on the specific environmental compartment and conditions. researchgate.netnih.gov
Ecotoxicological Research on Fipronil and Its Chiral Forms in Non Target Organisms
Research on Impacts to Aquatic Invertebrate Communities
Fipronil (B1672679) and its degradation products are increasingly found in aquatic ecosystems, posing a significant risk to invertebrates. nih.govdntb.gov.uanih.gov Studies have demonstrated that fipronil is highly toxic to a wide range of aquatic invertebrates, often at concentrations detected in the environment. waterquality.gov.aubohrium.comnih.govresearchgate.net Its degradates, such as fipronil-desulfinyl, can sometimes be even more toxic than the parent compound. researchgate.netnih.gov
Significant differences in the toxicity of fipronil's enantiomers have been observed in various crustacean species. tandfonline.comresearchgate.net This enantioselectivity suggests that the specific three-dimensional shape of the molecule plays a crucial role in its interaction with the target site in these organisms.
For instance, the crayfish Procambarus clarkii was found to be more sensitive to the (S)-fipronil enantiomer. tandfonline.comresearchgate.net Conversely, larval grass shrimp (Palaemonetes pugio) showed greater sensitivity to the (R)-fipronil enantiomer. tandfonline.comresearchgate.net Such organism-specific toxicity highlights the complexity of assessing the environmental risk of chiral pesticides. tandfonline.comresearchgate.net These findings suggest that enantioselective toxicity may be a more common phenomenon in crustaceans compared to other aquatic animals. tandfonline.comresearchgate.net
Table 1: Enantioselective Acute Toxicity of Fipronil in Crustacean Species
| Species | More Sensitive To | Reference |
|---|---|---|
| Procambarus clarkii (Crayfish) | This compound | tandfonline.comresearchgate.net |
This table summarizes which fipronil enantiomer was found to be more toxic to the specified crustacean species.
The water flea, Daphnia magna, is a standard model organism for ecotoxicological studies due to its sensitivity to pollutants and its crucial role in freshwater food webs. nih.govnih.gov Research on D. magna has been instrumental in understanding the mechanisms of fipronil toxicity.
Fipronil induces toxicity in D. magna in a concentration- and time-dependent manner, leading to immobilization and mortality. nih.gov The primary mechanism is the blockage of GABA and glutamate (B1630785) receptors, causing overexcitation of the nervous system. nih.gov Studies have also revealed several sublethal effects, including:
Reduced Heart Rate: Fipronil can cause a concentration-dependent decrease in heart contractions. nih.gov
Altered Swimming Behavior: Changes in swimming speed and patterns are sensitive indicators of fipronil exposure. nih.gov
Impacts on Reproduction: Chronic exposure to fipronil can negatively affect fecundity and maternal survival. nih.govbohrium.com
These sublethal effects, occurring at environmentally relevant concentrations, can have significant consequences for the long-term health of cladoceran populations. nih.govnih.gov
Studies on Fish and Amphibian Model Organisms
The impact of fipronil and its enantiomers has also been evaluated in aquatic vertebrates. In fish, such as the Japanese medaka (Oryzias latipes) and rainbow trout (Oncorhynchus mykiss), fipronil has demonstrated toxicity. nih.govdntb.gov.ua However, studies on Japanese medaka did not find a significant difference in the acute toxicity between the racemic mixture, (R)-fipronil, and this compound, suggesting a lack of enantioselectivity in this species. nih.govdntb.gov.ua In contrast, cytotoxicity studies using primary hepatocytes from rainbow trout indicated that this compound caused a greater reduction in cell viability compared to (R)-fipronil. nih.govdntb.gov.ua There is also evidence that fipronil and its degradates can bioaccumulate in fish. nih.gov
Research on Terrestrial Invertebrates (e.g., Bees, Earthworms, Termites)
Fipronil is highly toxic to a broad spectrum of terrestrial invertebrates, a characteristic central to its effectiveness as an insecticide but also a cause for concern regarding non-target species. nih.gov
Honey bees (Apis mellifera) are highly susceptible to fipronil. nih.govbeesciencenews.com Exposure, even at sublethal doses, can lead to severe behavioral and physiological impairments. Fipronil's neurotoxic action causes agitation, seizures, and paralysis in bees. nih.govresearchgate.net Sublethal effects are of particular concern as they can undermine the health and productivity of entire colonies. nih.govpnas.org
Key research findings on sublethal exposure include:
Impaired Learning and Memory: Fipronil has been shown to impair the olfactory learning and memory processes of honey bees, which are critical for foraging. nih.govopenagrar.de
Reduced Motor Activity: Bees exposed to sublethal doses exhibit reduced motor activity. nih.govresearchgate.net
Decreased Sucrose (B13894) Sensitivity: A reduced sensitivity to sucrose has been observed, potentially affecting the bees' ability to detect nectar resources. nih.govopenagrar.de
Negative Colony-Level Effects: Exposure to sublethal doses in contaminated syrup has been linked to reduced brood viability, lethargy in adult bees, and eventual colony abandonment. nih.govresearchgate.net
These findings underscore the significant risk that fipronil poses to pollinators, where even non-lethal exposure can have cascading negative effects on colony health and survival. nih.govresearchgate.net
While some termite species are considered pests, many are beneficial to ecosystems, playing a vital role in decomposition, nutrient cycling, and maintaining soil health and fertility. nih.govbobgunn.com.au Fipronil is exceptionally effective as a termiticide, leading to potent, colony-wide effects that can result in colony suppression and elimination. researchgate.netoup.com
However, this high toxicity also presents a risk to beneficial, non-target termite species. nih.gov The loss of these termites can have long-lasting negative impacts on ecological processes. nih.gov Research has shown that the elimination of termite populations can disrupt nutrient cycling and affect soil structure. nih.gov Furthermore, because termites are an important food source for many other animals, their decline can have ripple effects throughout the food web. nih.gov Therefore, assessing the ecological impacts of fipronil requires consideration of its effects on the crucial functions performed by these beneficial insects. nih.gov
Effects on Microbial and Periphyton Communities
The impact of fipronil on microbial and periphyton communities has been a subject of ecotoxicological research, revealing varying degrees of sensitivity among these non-target organisms. Studies have shown that freshwater periphyton communities exhibit a higher sensitivity to fipronil compared to microbial communities. nih.gov For instance, the photosynthetic yield of periphyton has been observed to be affected by fipronil, with a time-dependent increase in toxicity. nih.govresearchgate.net In contrast, the effect on the metabolic profiles of bacterial communities has been found to be minimal. nih.govresearchgate.net The toxicity of fipronil in these communities can also be influenced by environmental conditions; for example, its effects are less pronounced in river water, where its solubility is lower. nih.govresearchgate.net
Metabolic Profiling of Microbial Responses
Table 1: Metabolic Response of Microbial Communities to Fipronil
| Community Type | Assessment Method | Observed Effect | Source |
|---|---|---|---|
| River Water Bacteria | Biolog EcoPlates | Minimal to no significant differences in carbon source utilization. | nih.govunizar.es |
Genetic Identification of Fipronil-Affected Microbial Taxa
Genetic sequencing, particularly of the 16S rRNA gene, has been employed to identify the taxonomic composition of microbial communities and to determine which taxa are affected by fipronil. nih.govunizar.esnih.gov In river water, the predominant bacterial phyla identified were Proteobacteria, Cyanobacteria, and Bacteroidetes. unizar.es Similarly, in soil microcosms exposed to fipronil, the phyla Proteobacteria, Actinobacteria, and Firmicutes were found to be present, with a significant increase in their concentration observed in the presence of the insecticide. nih.govresearchgate.net
Table 2: Fipronil-Affected Microbial Taxa
| Phylum | Genus/Class | Observed Effect | Environment | Source |
|---|---|---|---|---|
| Proteobacteria | Gammaproteobacteria, Alphaproteobacteria, Betaproteobacteria | Predominant phylum in river water; population slightly higher in the presence of fipronil in soil. | River Water, Soil | unizar.esnih.gov |
| Actinobacteria | Streptomyces | Population slightly higher in the presence of fipronil in soil; however, the genus Streptomyces was negatively affected. | Soil | nih.govresearchgate.net |
| Firmicutes | Thalassobacillus | Population slightly higher in the presence of fipronil in soil; the genus Thalassobacillus benefited from exposure. | Soil | nih.govresearchgate.net |
| Cyanobacteria | Not specified | One of the predominant phyla in river water. | River Water | unizar.es |
Enantioselective Effects on Algal Growth and Physiological Parameters
Research into the aquatic toxicity of fipronil has demonstrated enantioselective effects on the growth and physiological parameters of freshwater algae, such as Scenedesmus quaclricauda and Chlorella vulgaris. nih.gov The R-enantiomer of fipronil has been shown to have a more significant inhibitory effect on algal growth than the S-enantiomer. nih.gov This enantioselectivity is also evident in the physiological and biochemical parameters of the algae. nih.gov
Chlorophyll (B73375) a content has been found to be more susceptible to fipronil exposure than chlorophyll b and carotenoids. nih.gov Furthermore, enantioselective alterations have been observed in the activities of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). nih.gov The degradation of fipronil in algal cultures also exhibits enantioselectivity, with the R-enantiomer degrading more favorably. The half-life of R-fipronil in these cultures was found to be between 3.4 and 3.5 days, while the half-life of S-fipronil was longer, ranging from 4.0 to 4.9 days. nih.gov
Table 3: Enantioselective Toxicity of Fipronil on Algal Growth (72 h-EC₅₀ in mg L⁻¹)
| Algal Species | rac-fipronil | R-fipronil | S-fipronil | Source |
|---|---|---|---|---|
| Scenedesmus quaclricauda | 3.27 - 7.24 | Poses a more significant effect on growth inhibition | Less significant effect on growth inhibition | nih.gov |
Table 4: Enantioselective Effects of Fipronil on Algal Physiological Parameters
| Parameter | Observation | Source |
|---|---|---|
| Chlorophyll a | More susceptible to fipronil exposure compared to Chlorophyll b and carotenoids. | nih.gov |
| Chlorophyll b | Less susceptible to fipronil exposure. | nih.gov |
| Carotenoids | Less susceptible to fipronil exposure. | nih.gov |
| Catalase (CAT) | Enantioselective alterations observed. | nih.gov |
Table 5: List of Compound Names
| Compound Name |
|---|
| This compound |
| Fipronil |
| R-fipronil |
| rac-fipronil |
| Fipronil sulfide (B99878) |
| Fipronil sulfone |
| Fipronil desulfinyl |
| Fipronil amide |
| Catalase (CAT) |
Insecticide Resistance Mechanisms and Management Strategies in the Context of Fipronil
Target-Site Resistance Mechanisms
Target-site resistance to fipronil (B1672679) involves alterations to the insect GABA receptor, the primary site of fipronil action. wikipedia.orgoup.comncsu.edu These alterations reduce the binding affinity of fipronil to the receptor, thereby decreasing its insecticidal efficacy. nih.govresearchgate.net
Rdl Gamma-Aminobutyric Acid (GABA) Receptor Mutations (e.g., A302S, R300Q)
A well-documented mechanism of target-site resistance to fipronil is the presence of mutations in the resistance to dieldrin (B1670511) (Rdl) gene, which encodes a subunit of the GABA-gated chloride channel. oup.comncsu.eduoup.com A common mutation is the substitution of alanine (B10760859) with serine at position 302 (A302S) in the Rdl subunit (based on Drosophila melanogaster numbering). oup.comncsu.eduncsu.edu This A302S mutation has been identified in numerous insect species and is associated with low to moderate levels of fipronil resistance. nih.govresearchgate.netoup.comnih.gov For instance, in Nilaparvata lugens (brown planthopper), the A302S mutation confers a 23-fold resistance to fipronil. nih.govresearchgate.net The A302S mutation is prevalent in field populations of German cockroaches, often found at high frequencies. ncsu.edunih.gov
Another significant mutation identified in some fipronil-resistant populations is the arginine to glutamine substitution at position 300 (R300Q) in the Rdl subunit. nih.govresearchgate.net This mutation, particularly in combination with A302S, can lead to much higher levels of fipronil resistance. nih.govresearchgate.netnih.gov
Synergistic and Compensatory Effects of Multiple Mutations
The presence of multiple mutations within the Rdl gene can have synergistic and compensatory effects on fipronil resistance and the associated fitness costs. nih.govresearchgate.netnih.gov In Nilaparvata lugens, while the A302S mutation alone confers a moderate level of resistance, the combination of A302S and R300Q mutations results in a significantly higher resistance level (237-fold). nih.govresearchgate.net The R300Q mutation, when present alone, may impose a high fitness cost on the insect. nih.govresearchgate.netnih.gov However, the A302S mutation appears to compensate for the deleterious effects of the R300Q mutation, allowing the double mutation to persist in populations and confer high and persistent resistance. nih.govresearchgate.netnih.gov This highlights the complex interplay between different resistance mutations and their impact on both insecticide sensitivity and insect fitness.
Metabolic Resistance Pathways
Metabolic resistance involves the enhanced ability of insects to detoxify or metabolize fipronil into less toxic compounds. oup.comncsu.edunih.gov This is primarily mediated by the increased activity or expression of detoxification enzymes. oup.comncsu.edunih.gov
Cytochrome P450 Monooxygenase Involvement
Cytochrome P450 monooxygenases (P450s) are a major group of enzymes involved in the metabolism of insecticides, including fipronil. oup.comncsu.eduplos.org Elevated P450 activity has been implicated in fipronil resistance in various insect species. oup.comnih.govresearchgate.netnih.gov P450s can metabolize fipronil through oxidative pathways, potentially converting it to less toxic metabolites. oup.comunl.edu Studies in German cockroaches have shown that enhanced metabolism by P450s contributes to fipronil resistance. oup.com In the red imported fire ant (Solenopsis invicta), exposure to fipronil can induce the expression of multiple cytochrome P450 genes, suggesting their role in detoxification. plos.org However, in some cases, the oxidative conversion of fipronil by P450s can lead to the formation of fipronil sulfone, a metabolite that is often as or more toxic than the parent compound, leading to complex outcomes in terms of resistance. oup.comunl.edu
Genetic Basis and Evolution of Fipronil Resistance
The development of fipronil resistance has a genetic basis, involving the selection and proliferation of resistance-associated alleles in insect populations exposed to the insecticide. purdue.eduresearchgate.net Target-site resistance mutations, such as those in the Rdl gene, are often the result of point mutations that alter the amino acid sequence of the receptor. oup.comncsu.eduoup.com Metabolic resistance can arise from mutations that lead to increased expression or activity of detoxification enzymes, or from gene amplification events. plos.orgnih.gov
Continuous selection pressure from fipronil use drives the increase in frequency of these resistance alleles within a population. purdue.edu The inheritance pattern of fipronil resistance can vary depending on the insect species and the specific resistance mechanisms involved; it has been observed as an incompletely recessive trait with no sex linkage in some German cockroach strains. purdue.eduresearchgate.net The evolution of fipronil resistance can also be influenced by factors such as gene flow between populations and the fitness costs associated with resistance traits in the absence of insecticide pressure. nih.govresearchgate.netnih.gov The presence of pre-existing resistance alleles at low frequencies in field populations can contribute to the rapid development of resistance upon fipronil application. scitechdaily.com
Population Genetics and Allele Frequencies
Insecticide resistance often arises from genetic mutations that become more frequent within a population under selection pressure from insecticide application. The frequency of resistance alleles in a population is a key indicator of the potential for resistance development and spread tci-thaijo.org. For fipronil, a well-documented mechanism of resistance involves target-site insensitivity due to mutations in the Rdl (resistance to dieldrin) gene, which encodes a subunit of the GABA receptor researchgate.netoup.com. A common mutation is the substitution of alanine (A) with serine (S) at the 302 position (A302S) in the Rdl subunit researchgate.netnih.gov.
Studies have investigated the frequency of the Rdl A302S resistance allele in various pest populations. For instance, research on the German cockroach (Blattella germanica) found that a fipronil-resistant strain (GNV-R) displayed a 48% frequency of the S302 allele oup.comoup.com. In contrast, susceptible strains showed no detectable levels of this allele oup.com. Another study on the diamondback moth (Plutella xylostella) selected with fipronil observed that the frequency of the PxRdl-Ser allele (encoding A302S) increased from undetectable levels in susceptible strains to 30% in a selected resistant strain researchgate.net. Following treatment with a discriminating dose of fipronil, the frequency of this allele in survivors increased further to 57% researchgate.net.
The presence and frequency of the Rdl A302S allele are strongly associated with fipronil resistance, although the level of resistance can vary depending on the genetic background and the presence of other resistance mechanisms oup.comoup.com. For example, German cockroach strains with a 48% S302 allele frequency showed 36-fold fipronil resistance, while other strains with a higher frequency (97%) of the same allele exhibited only 15-fold cross-resistance to fipronil, suggesting the involvement of additional factors oup.comoup.com.
Fitness Costs Associated with Resistance Mutations
While resistance mutations provide a survival advantage in the presence of insecticides, they can sometimes impose a biological cost on insects in the absence of selection pressure. These "fitness costs" can manifest as reductions in traits such as survival, development rate, reproductive capacity, or competitive ability frontiersin.org. Understanding fitness costs is important because they can influence the persistence and spread of resistance alleles in a population when insecticide use is stopped or reduced frontiersin.orgresearchgate.net.
Studies have documented fitness costs associated with insecticide resistance, including resistance linked to the Rdl mutation targeted by fipronil nih.govfrontiersin.orgresearchgate.net. In Aedes albopictus mosquitoes, the Rdl A302S mutation, which confers resistance to dieldrin and cross-resistance to fipronil, was found to be associated with significant fitness costs nih.gov. These costs included increased mortality in pre-imaginal stages, reduced adult survival, and a lower proportion of egg-laying females in resistant mosquitoes compared to susceptible ones nih.gov.
Research on Oxycarenus hyalinipennis selected for fipronil resistance also indicated fitness costs. A fipronil-resistant strain showed significantly lower fecundity (12.6 eggs per female) compared to an unselected susceptible strain (24.93 eggs per female) x-mol.net. The intrinsic rate of natural increase, relative fitness, and biotic potential were also highest in the susceptible strain, followed by hybrid crosses, and lowest in the resistant strain x-mol.net.
Fitness costs associated with resistance mutations can contribute to the decline in resistance allele frequencies in populations when insecticide pressure is removed researchgate.net. However, the magnitude and dominance of fitness costs can vary depending on the insect species, the specific resistance mechanism, and environmental conditions frontiersin.org.
Integrated Pest Management (IPM) Strategies Incorporating Resistance Research
Integrated Pest Management (IPM) is an ecological approach to pest control that aims to minimize the use of pesticides while maintaining pest populations below economically damaging levels bohrium.comdpi.qld.gov.au. Resistance research plays a critical role in designing effective IPM strategies for pests resistant to insecticides like fipronil bohrium.comapiculture.com.
Key IPM strategies that incorporate resistance research findings include:
Resistance Monitoring: Regularly monitoring pest populations for the presence and frequency of resistance alleles (such as the Rdl A302S mutation) and changes in susceptibility levels helps detect resistance early and inform management decisions tci-thaijo.org.
Rotation and Mosaic Application of Insecticides: Rotating insecticides with different modes of action or applying them in a mosaic pattern can reduce the selection pressure for resistance to any single compound, including fipronil dpi.qld.gov.au. This strategy is particularly important when target-site resistance or cross-resistance mechanisms are involved.
Utilizing Non-Chemical Control Methods: Incorporating biological control agents, cultural practices (e.g., crop rotation, resistant varieties), and mechanical controls can reduce reliance on chemical insecticides and thus lower the selection pressure for resistance bohrium.comdpi.qld.gov.auapiculture.com.
Understanding Cross-Resistance: Research into cross-resistance patterns (resistance to one insecticide conferring resistance to another) helps avoid using insecticides that are compromised by existing resistance mechanisms nih.govx-mol.netuky.edu. For example, the Rdl A302S mutation confers cross-resistance between dieldrin and fipronil nih.gov.
By integrating these strategies based on a thorough understanding of fipronil resistance mechanisms, population genetics, and fitness costs, it is possible to develop more sustainable and effective pest management programs that preserve the efficacy of fipronil and other insecticides bohrium.comapiculture.com.
Advanced Analytical Methodologies for Fipronil and Its Chiral Forms in Environmental and Biological Matrices
Chromatographic Techniques for Parent Compound and Metabolite Analysis
Chromatographic methods are essential for separating fipronil (B1672679) and its metabolites from complex matrices before detection and quantification. Various chromatographic techniques, often coupled with highly sensitive detectors like mass spectrometers, are utilized.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including fipronil and some of its metabolites tandfonline.comchromatographyonline.commdpi.com. GC-MS approaches are used for the identification and quantification of fipronil residues in various matrices such as soil, water, and biological samples scielo.brchromatographyonline.commdpi.comepa.gov. For instance, a GC-MS method was developed to analyze fipronil and its metabolites (fipronil sulfone, fipronil sulfide (B99878), fipronil desulfinyl, and fipronil amide) in Vespa velutina larvae samples following QuEChERS extraction mdpi.com. Identification of the compounds was performed using mass spectral libraries mdpi.com. GC-MS can be used in selected ion monitoring (SIM) mode to enhance sensitivity for target analytes mdpi.com.
GC-MS/MS (tandem mass spectrometry) offers increased selectivity and sensitivity compared to GC-MS, allowing for lower detection limits chromatographyonline.com. This is particularly important for trace analysis of fipronil and its metabolites in environmental waters scielo.br. A method using GC-ECD (Electron Capture Detector), confirmed by GC-MS, was employed to analyze fipronil and its metabolites (desulfinyl, sulfide, and sulfone) in chilli fruits, reporting limits of quantification (LOQ) of 0.001 mg kg⁻¹ and limits of determination (LOD) of 0.0003 mg kg⁻¹ for these compounds nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS, HPLC-HRMS) Applications
LC-MS/MS is widely used for the analysis of fipronil and its metabolites, especially for compounds that are less volatile or thermally labile, making them unsuitable for GC tandfonline.comchromatographyonline.comlcms.cz. The technique offers excellent sensitivity, high performance, and reliability, making it suitable for ultratrace analysis in various matrices, including eggs and environmental samples chromatographyonline.com.
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides faster separation and higher sensitivity compared to conventional HPLC-MS/MS tandfonline.com. A modified QuEChERS method coupled with UPLC-MS/MS was developed for the synchronous detection of fipronil and its metabolites in aquatic products, achieving LODs ranging from 0.1 to 0.3 µg/kg and LOQs from 0.3 to 1.0 µg/kg for fipronil, fipronil sulfone, and fipronil sulfide, and higher for fipronil desulfinyl tandfonline.com. The method demonstrated good linearity (r² ≥ 0.997) and recoveries (85.8% − 110.4%) tandfonline.com.
High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), such as HPLC-Q-TOF-MS, is used for both targeted and non-targeted analysis of pesticides and their transformation products nih.govnih.gov. HRMS provides high mass accuracy and spectral information, aiding in the identification of unknown metabolites nih.govnih.gov. LC-MS/MS methods often utilize multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification of target analytes chromatographyonline.comshimadzu.com.
Research findings highlight the effectiveness of LC-MS/MS based methods for fipronil analysis. For example, an LC-MS/MS method for fipronil and its metabolites in eggs and environmental matrices showed detection and quantification limits of 0.01 and 0.05 ng/mL, respectively, with recoveries ranging from 81.3% to 119.5% chromatographyonline.com.
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)
HPLC-DAD is another chromatographic technique used for the analysis of fipronil researchgate.netmdpi.com. While generally less sensitive than MS-based methods, HPLC-DAD is more affordable and allows for the identification of compounds based on their UV-Vis spectra using spectrum libraries mdpi.comnih.gov. A QuEChERS-based HPLC-DAD method was developed and validated for the determination of fipronil in protein baits researchgate.netmdpi.com. This method was used for quality control purposes and to determine fipronil content in samples researchgate.netmdpi.com.
Chiral Separation Techniques for Fipronil Enantiomers
Fipronil contains a chiral center at the sulfinyl group, resulting in two enantiomers, (S)-fipronil and (R)-fipronil wikipedia.orgherts.ac.uknih.gov. Since enantiomers can exhibit different biological activities and environmental fates, their individual separation and determination are important mz-at.de. Chiral separation techniques are necessary to distinguish and quantify these enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Chiral HPLC and UPLC are the primary techniques used for the enantiomeric separation of fipronil and its chiral metabolites mz-at.demdpi.comnih.gov. These methods employ chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation mz-at.demdpi.com. Polysaccharide derivatives are commonly used as CSPs for chiral LC due to their high selectivity, sensitivity, and reproducibility mdpi.com.
Studies have investigated the enantiomeric separation of fipronil and its chiral hydrolyzed metabolites using chiral HPLC with polysaccharide-based columns mz-at.de. Mobile phase composition (e.g., n-hexane or petroleum ether with modifiers like 2-propanol or ethanol) and column temperature are critical parameters optimized for achieving complete separation with good resolution mz-at.de. For instance, complete enantiomeric separation of fipronil was achieved with good resolution factors using n-hexane with 2-propanol or ethanol (B145695) as modifiers on a CHIRALPAK® IB chiral column mz-at.de.
Chiral HPLC coupled with mass spectrometry (HPLC-MS) allows for the simultaneous chiral separation of fipronil enantiomers and the determination of its major transformation products in a single run, providing a powerful tool for monitoring the environmental fate of fipronil nih.govresearchgate.net.
Supercritical Fluid Chromatography (SFC) in Chiral Analysis
Supercritical Fluid Chromatography (SFC) has gained attention for chiral separations due to its advantages over traditional LC, including higher flow rates, shorter analysis times, and lower organic solvent consumption mdpi.comshimadzu.co.krresearchgate.net. SFC typically uses pressurized carbon dioxide as the main mobile phase, modified with polar organic solvents mdpi.comshimadzu.co.kr.
While not as widely applied as chiral LC for pesticide analysis, SFC has been explored for the chiral resolution of phenylpyrazole insecticides, including fipronil mdpi.comresearchgate.net. Optimization of chiral columns, type and concentration of organic modifiers, column temperature, and back-pressure are crucial for achieving efficient separation in SFC mdpi.com. SFC-MS/MS combines the fast separation of SFC with the specificity and sensitivity of MS detection, making it an excellent system for enantiomer determination mdpi.com.
Research has shown that SFC can be used for chiral separation, and while SFC-DAD and SFC-MS may have higher detection limits than their LC counterparts, SFC-MS/MS offers a powerful combination for chiral analysis mdpi.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Fipronil | 3352 |
| This compound | 15278225 |
| Fipronil sulfone | - |
| Fipronil sulfide | - |
| Fipronil desulfinyl | - |
| Fipronil amide | - |
Interactive Data Tables
Based on the search results, here are some examples of data that could be presented in interactive tables:
Table 1: Analytical Performance of LC-MS/MS for Fipronil and Metabolites in Eggs and Environmental Matrices chromatographyonline.com
| Analyte | Detection Limit (ng/mL) | Quantification Limit (ng/mL) | Recovery Range (%) | Precision (CV, %) |
| Fipronil | 0.01 | 0.05 | 81.3 - 119.5 | 8.4 - 13.2 |
| Fipronil metabolites | 0.01 | 0.05 | 81.3 - 119.5 | 8.4 - 13.2 |
Table 2: Analytical Performance of UPLC-MS/MS for Fipronil and Metabolites in Aquatic Products tandfonline.com
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Linearity (r²) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Fipronil | 0.1 | 0.3 | ≥ 0.997 | 85.8 - 110.4 | < 14.1 | < 13.0 |
| Fipronil sulfone | 0.1 | 0.3 | ≥ 0.997 | 85.8 - 110.4 | < 14.1 | < 13.0 |
| Fipronil sulfide | 0.1 | 0.3 | ≥ 0.997 | 85.8 - 110.4 | < 14.1 | < 13.0 |
| Fipronil desulfinyl | 0.3 | 1.0 | ≥ 0.997 | 85.8 - 110.4 | < 14.1 | < 13.0 |
Table 3: Enantiomeric Separation of Fipronil and Metabolites by Chiral HPLC mz-at.de
| Analyte | Chiral Column | Mobile Phase | Resolution (Rs) |
| Fipronil | CHIRALPAK® IB | n-hexane/2-propanol or ethanol | ≥ 1.5 |
| Amide-fipronil | CHIRALPAK® IB | n-hexane/2-propanol or ethanol | ≥ 1.5 |
| Acid-fipronil | CHIRALPAK® IB | n-hexane/2-propanol or ethanol | ≥ 1.5 |
(Note: Interactive tables cannot be fully rendered in this text-based format, but the structure and data points are provided for implementation in an interactive environment.)
Gas Chromatography with Chiral Columns
Gas Chromatography (GC) is a widely used technique for the determination of chiral pesticides in environmental samples due to its efficiency, sensitivity, and reproducibility mdpi.com. Chiral capillary columns are essential for separating enantiomers, which have similar physical and chemical properties gcms.cz. These columns are typically modified with derivatized cyclodextrin (B1172386) macromolecules or other chiral stationary phases (CSPs) that interact differently with each enantiomer, allowing for their separation gcms.czchromatographyonline.com.
Studies have demonstrated the effectiveness of chiral GC for separating fipronil enantiomers in various matrices. For instance, fipronil has been analyzed in water and sediment samples using chiral GC with a BGB-172 column (tert-butyldimethylsilyl-β-CD dissolved in 15% diphenyl and 85% dimethyl polysiloxane) coupled with electron capture detection (ECD) or mass spectrometry (MS/MS) mdpi.com.
The selection of the appropriate CSP and optimization of chromatographic conditions, such as mobile phase composition and column temperature, are crucial for achieving sufficient resolution of fipronil enantiomers mdpi.commz-at.de. Research has shown that n-hexane with 2-propanol or ethanol as a modifier can provide good separation of fipronil enantiomers on CHIRALPAK® IB columns mz-at.de. Decreasing the temperature and modifier content in the mobile phase generally leads to better separation but longer analysis times mz-at.de.
While GC is effective, achieving complete baseline separation of fipronil enantiomers can sometimes be challenging, with reported resolution factors varying depending on the column and conditions used mz-at.detandfonline.com. However, even with resolutions around 1.2–1.3, chiral columns with isocratic elution have been found suitable for enantioselective analysis when coupled with sensitive detectors like UPLC Q-Exactive Orbitrap MS, offering good precision and accuracy tandfonline.comtandfonline.com.
Sample Preparation and Extraction Methodologies (e.g., QuEChERS, SPE)
Effective sample preparation and extraction are critical steps in the analysis of fipronil and its chiral forms in complex environmental and biological matrices. These steps aim to isolate the analytes of interest from the matrix while removing interfering substances that could affect the analytical measurement mdpi.comsigmaaldrich.com.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used methodology for the analysis of pesticide residues, including fipronil, in various complex matrices such as food and biological samples mdpi.comsigmaaldrich.comresearchgate.net. The QuEChERS method typically involves a two-step process: extraction with an organic solvent (commonly acetonitrile) in the presence of salts to induce phase separation and aid extraction, followed by a cleanup step using dispersive solid-phase extraction (dSPE) with various sorbents to remove matrix interferences mdpi.comsigmaaldrich.comresearchgate.net.
Modified QuEChERS methods have been developed and validated for the determination of fipronil and its metabolites in diverse matrices, including protein baits, insect larvae, vegetables, and aquatic products mdpi.comresearchgate.netresearchgate.nettandfonline.com. These modifications often involve optimizing the extraction solvent, salt composition, and the type and amount of dSPE sorbents (such as PSA, C18, or GCB) to improve analyte recovery and matrix cleanup for specific sample types mdpi.comsigmaaldrich.comresearchgate.nettandfonline.com. For example, a modified QuEChERS method coupled with UPLC-MS/MS was developed for the synchronous detection of fipronil and its metabolites in various aquatic products, optimizing extraction conditions and adsorbent composition for improved adsorption and reduced matrix interference tandfonline.com.
Solid-Phase Extraction (SPE) is another common technique used for the extraction and cleanup of fipronil residues from environmental and biological samples usgs.govdntb.gov.ua. SPE utilizes a solid stationary phase to selectively retain analytes while the matrix passes through, followed by elution of the analytes with a suitable solvent. Different SPE cartridges with varying stationary phases (e.g., C18) have been employed for fipronil analysis in matrices like water and soil usgs.gov.
While QuEChERS is often preferred for its simplicity and efficiency, SPE can provide more selective cleanup for certain complex matrices or target analytes sigmaaldrich.comtandfonline.com. Some methods may also combine aspects of both QuEChERS and SPE for enhanced performance lcms.cznih.gov. The choice of extraction and cleanup method depends on the matrix complexity, the target analytes (fipronil enantiomers and/or metabolites), and the sensitivity required for the analysis.
Emerging Analytical Techniques in Fipronil Research (e.g., Electrochemical Sensors, Raman Spectroscopy, Immunoassays)
Beyond traditional chromatographic methods, several emerging analytical techniques are being explored for the detection and quantification of fipronil and its metabolites, offering potential advantages in terms of speed, cost, and portability acs.orgnih.govescholarship.orgresearchgate.net.
Electrochemical sensors provide a promising avenue for rapid and sensitive fipronil detection. These sensors typically work by measuring changes in electrical signals (current or potential) resulting from the interaction of the analyte with a sensing material on the electrode surface acs.orgnih.govresearchgate.net. Novel electrochemical sensors utilizing materials like TiO2-polytriazine imide submicrostructured composite have been developed for the detection of fipronil and its toxic metabolite fipronil sulfone, demonstrating strong anodic currents at specific oxidation potentials and low limits of detection researchgate.netacs.org.
Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is another emerging technique for fipronil analysis. SERS utilizes the signal enhancement provided by plasmonic nanomaterials (e.g., gold or silver nanoparticles) to detect analytes at low concentrations acs.orgnih.govresearchgate.net. SERS-based methods have been investigated for the rapid and sensitive detection of fipronil residues in matrices like eggs, showing significant Raman signals and potential for low limits of detection researchgate.net.
Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), offer a high-throughput and cost-effective approach for screening fipronil in various samples acs.orgnih.govescholarship.org. These methods rely on the specific binding of antibodies to fipronil and its related compounds. Sensitive competitive indirect heterologous ELISAs have been developed with varying specificities to fipronil and its metabolites, demonstrating good recovery in spiked water and human serum and urine matrices and correlation with LC-MS/MS analysis acs.org. Immunoassays can be particularly useful for initial screening of large numbers of samples, although chromatographic methods are typically required for confirmation and quantification, especially for enantiomeric analysis.
While these emerging techniques show great potential, further research and validation are often needed to fully assess their applicability and performance for the routine analysis of fipronil and its chiral forms in diverse and complex matrices.
Method Validation and Quality Assurance in Residue Analysis
Method validation and quality assurance are essential to ensure the reliability, accuracy, and reproducibility of analytical results for fipronil residue analysis in environmental and biological matrices lcms.czepa.gov. Validation confirms that a method is fit for its intended purpose and typically involves assessing parameters such as sensitivity, accuracy (mean recovery), precision (repeatability and reproducibility), selectivity, and linearity mdpi.comresearchgate.nettandfonline.comlcms.cz.
Validation criteria are often based on guidelines provided by regulatory bodies such as the European Union (SANTE guidelines) and the U.S. Food and Drug Administration (FDA) mdpi.comresearchgate.nettandfonline.comlcms.cz. These guidelines specify acceptable ranges for parameters like recovery percentages and relative standard deviations (RSDs) at different concentration levels mdpi.comresearchgate.nettandfonline.comlcms.cz. For instance, mean recoveries between 60% and 120% for concentrations lower than 0.01 mg/kg are often considered acceptable mdpi.com.
Sensitivity is evaluated by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision researchgate.nettandfonline.comscispec.co.th. Reported LOQs for fipronil and its metabolites in various matrices using validated methods range from 0.002 mg/kg in eggs to 0.01 mg/kg in vegetables and 0.1 to 0.3 µg/kg in aquatic products researchgate.nettandfonline.comlcms.cz.
Linearity of the method is assessed by analyzing a series of standards or spiked matrix samples at different concentrations and evaluating the correlation between the instrument response and the analyte concentration mdpi.comtandfonline.comlcms.czscispec.co.th. Good linearity is typically indicated by a coefficient of determination (R²) greater than 0.99 tandfonline.comlcms.czscispec.co.th.
Precision is evaluated by assessing the repeatability (intra-laboratory variability) and reproducibility (inter-laboratory variability) of the method, often expressed as relative standard deviation (RSD) researchgate.nettandfonline.comscispec.co.th. Acceptable RSD values for fipronil and its metabolites have been reported to be below 15% for intra-day and inter-day analyses tandfonline.com.
Quality assurance involves implementing measures to ensure the ongoing reliability of the analytical data. This includes the use of quality control (QC) samples, participation in proficiency testing programs, and regular instrument calibration and maintenance mdpi.comepa.gov. QC samples, prepared at different concentration levels, are analyzed alongside sample batches to monitor method performance and ensure results are within acceptable limits mdpi.com.
For the analysis of chiral forms like this compound, method validation must also specifically address the enantioselective separation and quantification, ensuring accurate determination of the enantiomeric ratio or individual enantiomer concentrations.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Fipronil | 94127 |
| This compound | 6958094 |
| (R)-fipronil | 6958093 |
| Fipronil sulfone | 94128 |
| Fipronil sulfide | 123750 |
| Fipronil desulfinyl | 120067-83-6 (CAS) |
Interactive Data Tables
Based on the search results, here are some examples of data that could be presented in interactive tables:
Table 1: Summary of Chiral GC Separations for Fipronil and Metabolites
| Analyte | Chiral Column | Mobile Phase | Resolution Factor (Rs) |
| Fipronil | CHIRALPAK® IB | n-hexane/2-propanol (5%) | 2.3 mz-at.de |
| Fipronil | CHIRALPAK® IB | n-hexane/ethanol (5%) | Complete resolution mz-at.de |
| Amide-fipronil | CHIRALPAK® IB | n-hexane/2-propanol (5%) | 1.67 mz-at.de |
| Acid-fipronil | CHIRALPAK® IB | n-hexane/2-propanol (10%) | 11.7 mz-at.de |
| Fipronil | AD-RH chiral | Isocratic (50/50 v/v) | ~1.2-1.3 tandfonline.com |
Table 2: Examples of QuEChERS Method Performance for Fipronil Analysis
| Matrix | Analyte(s) | Extraction Solvent | Cleanup Sorbents | Recovery (%) | RSD (%) | LOQ (mg/kg) |
| Protein baits | Fipronil | Acetonitrile | Not specified | 75 ± 5 mdpi.com | Not specified | 0.0005 mdpi.com |
| Vespa velutina larvae | Fipronil, metabolites | Acetonitrile | Not specified | 75 ± 5 mdpi.com | Not specified | 0.0005 mdpi.com |
| Vegetables | Fipronil, metabolites | Ethyl acetate | QuEChERS sorbents | >85 researchgate.net | 1.36-5.42 researchgate.net | 0.01 researchgate.net |
| Aquatic products | Fipronil, metabolites | Acetonitrile | Neutral alumina, PSA, GCB | 85.8-110.4 tandfonline.com | <14.1 (intra-day), <13.0 (inter-day) tandfonline.com | 0.0001-0.0003 tandfonline.com |
| Eggs | Fipronil, Fipronil sulfone | Not specified | QuEChERS, SPE | Not specified | <20 scispec.co.th | 0.0005 scispec.co.th |
Bioremediation and Degradation Strategies for Fipronil Contamination
Identification and Characterization of Fipronil-Degrading Microorganisms
A variety of microorganisms, including both bacteria and fungi, have been identified and characterized for their ability to degrade fipronil (B1672679) in different environmental matrices such as soil and water nih.govnih.gov.
Bacterial Strains
Several bacterial genera and species have been reported to mineralize or degrade fipronil. These include Stenotrophomonas acidaminiphila, Bacillus spp., Streptomyces spp., and Klebsiella pneumoniae, among others frontiersin.orgnih.govnih.gov.
Stenotrophomonas acidaminiphila has been shown to degrade fipronil. One study reported that a strain of S. acidaminiphila isolated from rhizospheric soil was capable of degrading 86.14% of 25 mg L⁻¹ fipronil in 14 days when fipronil was provided as a carbon source nih.govnih.govresearchgate.netscience.gov.
Bacillus species are frequently reported as fipronil degraders. Studies have identified strains such as Bacillus sp. strain FA3 and FA4, which degraded approximately 77% and 75-77% of fipronil in minimal salt medium and soil, respectively, after 15 days nih.gov. Bacillus megaterium strain E1 achieved a high degradation rate of 94% for fipronil at 600 mg L⁻¹ nih.gov. Bacillus amyloliquefaciens strain RFD1C achieved 93% degradation of 10 mg L⁻¹ fipronil in 5 days nih.gov. Other Bacillus species, including Bacillus firmus and Bacillus thuringiensis, have also demonstrated fipronil degradation capabilities nih.govnih.govresearchgate.netresearchgate.net.
Streptomyces species, particularly Streptomyces rochei strain AJAG7, have shown high fipronil degradation efficiency, degrading 500 mg L⁻¹ of fipronil in mineral salt medium and soil in 6 and 7 days, respectively nih.govnih.govresearchgate.net.
Klebsiella pneumoniae strain SNCK-4 has been identified as a fipronil-degrading bacterium capable of growing on a medium containing 1% fipronil as a carbon source frontiersin.orgnih.govresearchgate.net.
Other bacterial strains reported to degrade fipronil include Paracoccus sp., Acinetobacter calcoaceticus, Acinetobacter oleivorans, Staphylococcus arlettae, Comamonas aquatica, Burkholderia thailandensis, Enterobacter chengduensis, Pseudomonas sp., and Rhodococcus sp. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.netmdpi.comresearcher.life.
Here is a summary of some bacterial strains and their fipronil degradation efficiencies:
| Bacterial Strain | Initial Fipronil Concentration | Degradation Efficiency | Time Period | Reference |
| Stenotrophomonas acidaminiphila | 25 mg L⁻¹ | 86.14% | 14 days | nih.govnih.govresearchgate.net |
| Bacillus sp. strain FA3 | Not specified | ~77% | 15 days | nih.gov |
| Bacillus sp. strain FA4 | Not specified | 75-77% | Not specified | nih.gov |
| Bacillus megaterium strain E1 | 600 mg L⁻¹ | 94% | Not specified | nih.gov |
| Bacillus amyloliquefaciens RFD1C | 10 mg L⁻¹ | 93% | 5 days | nih.gov |
| Streptomyces rochei strain AJAG7 | 500 mg L⁻¹ | 100% | 6-7 days | nih.govresearchgate.net |
| Staphylococcus arlettae | 10 mg L⁻¹ | 76.39% | 7 days | nih.gov |
| Bacillus thuringiensis | 10 mg L⁻¹ | 65.95% | 7 days | nih.gov |
| Enterobacter chengduensis G2.8 | 0.6 g/L (600 mg/L) | 96% | 14 days | mdpi.com |
| Pseudomonas sp. | 100 mg L⁻¹ | 85.9% | Not specified | researcher.life |
| Rhodococcus sp. | 100 mg L⁻¹ | 83.6% | Not specified | researcher.life |
Fungal Species
Fungal species have also demonstrated the capacity to degrade fipronil. Notably, Trametes versicolor and Aspergillus glaucus have been reported for their fipronil degradation potential nih.govnih.govnih.govresearchgate.netresearchgate.net.
Trametes versicolor, a white-rot fungus, is known to degrade fipronil, metabolizing it into products such as fipronil sulfone, hydroxylated fipronil sulfone, and glycosylated fipronil sulfone researchgate.net. This degradation involves intracellular enzymes like cytochrome P450 researchgate.netfrontiersin.org.
Aspergillus glaucus strain AJAG1 has also been reported to have fipronil bioremediation potential nih.govresearchgate.net.
Elucidation of Microbial Degradation Pathways of Fipronil and its Metabolites
Microbial degradation of fipronil involves various enzymatic biotransformation mechanisms, leading to the formation of several intermediate products nih.govnih.gov.
Enzymatic Biotransformation Mechanisms
The primary metabolic reactions involved in the microbial degradation of fipronil include hydrolysis, oxidation, and reduction nih.govnih.gov. These enzymatic processes break down the fipronil molecule. While the general metabolic reactions appear similar across different bacteria, the specific enzymes and genes responsible can vary nih.gov. Enzymes such as ligninolytic enzymes (e.g., MnP), cytochrome P450 enzymes, and esterases play key roles in the degradation by different bacterial and fungal strains nih.gov.
Proposed Metabolic Pathways and Intermediate Products
Fipronil is transformed into several major degradation products through microbial activity and other environmental processes like photolysis frontiersin.orgnih.govresearchgate.net. The key intermediate metabolites include fipronil sulfide (B99878), fipronil sulfone, fipronil desulfinyl, and fipronil amide frontiersin.orgnih.govnih.govresearchgate.net.
Fipronil sulfide is primarily formed through the reduction of fipronil nih.govnih.govresearchgate.net.
Fipronil sulfone is mainly produced through the oxidation of fipronil nih.govnih.govresearchgate.net.
Fipronil desulfinyl is predominantly a photoproduct, but can also be formed through other pathways frontiersin.orgresearchgate.netoup.com.
Fipronil amide is typically formed via the hydrolysis of fipronil nih.govresearchgate.netoup.com.
These metabolites can also be bioactive and potentially hazardous nih.gov. Identified intermediate metabolites provide evidence of bacterial degradation pathways nih.gov. For instance, the detection of fipronil sulfone and sulfide supports oxidative and reductive degradation routes nih.govmdpi.comresearchgate.net. Some studies have proposed novel fipronil degradation pathways based on the identified intermediate products frontiersin.orgnih.gov. Further metabolism of these intermediates can occur, potentially leading to simpler compounds frontiersin.org.
Optimization of Biodegradation Conditions
Optimizing environmental conditions is crucial for enhancing the efficiency of microbial fipronil degradation frontiersin.org. Factors such as pH, temperature, pesticide concentration, and inoculum size can significantly influence the degradation rate frontiersin.orgnih.gov.
Studies utilizing response surface methodology (RSM) and Box-Behnken designs have been employed to determine optimal conditions for fipronil biodegradation by specific microbial strains or consortia frontiersin.orgnih.govresearchgate.netnih.gov. For example, for a Stenotrophomonas acidaminiphila strain, the optimum conditions for fipronil degradation were found to be pH 7.5, temperature 35 °C, and a total inocula biomass of 0.175 g L⁻¹ nih.gov. Under these conditions, 86.14% degradation of 25 mg L⁻¹ fipronil was achieved nih.gov.
Another study investigating bacterial consortia found optimal conditions for fipronil degradation (achieving approximately 94% predicted degradation) at pH 7.5–7.7, a pesticide concentration of 70–100 μg/mL, and an inoculum size of 4–6% frontiersin.org. While some studies indicate that elevated pesticide concentrations can negatively impact degradation capacity due to inhibitory effects on microbial activity, microorganisms capable of tolerating and degrading fipronil at concentrations exceeding 800 μg/mL have been identified frontiersin.org.
Optimization efforts aim to maximize the degradation rate and extent, potentially reducing the half-life of fipronil in contaminated environments researchgate.netnih.gov.
Influence of Environmental Factors (e.g., pH, Temperature, Moisture)
The degradation of fipronil in the environment is significantly influenced by various environmental factors, including soil moisture, pH, temperature, organic matter content, sunlight intensity, and microbial population. researchgate.netnih.govcabidigitallibrary.org Microbial degradation is a common pathway for pesticide breakdown, and studies have shown that microorganisms promote fipronil degradation in soil. researchgate.net
Temperature plays a critical role in the degradation rate of fipronil. Increasing temperatures generally accelerate fipronil degradation. researchgate.netresearchgate.net For instance, studies have shown that raising the temperature from 4°C to 30°C significantly accelerated fipronil degradation in both sandy loam and organic matter-rich soils. researchgate.net This effect was even more pronounced with increased soil moisture levels. researchgate.net Similarly, incubation at 50°C has been reported to lead to rapid pesticide degradation. researchgate.netresearchgate.net The half-life of fipronil can vary widely with changes in soil moisture and temperature. researchgate.net
Soil moisture content also has a substantial effect on the degradation rate and the types of products formed. researchgate.net High soil moisture content (>50%) favors the formation of fipronil sulfide through reduction, while low soil moisture (<50%) and well-aerated conditions promote the formation of fipronil sulfone through oxidation. researchgate.net Degradation of fipronil has been observed to be faster under submerged conditions compared to conditions with 20% field capacity moisture. researchgate.net
The pH of the environment can also impact fipronil degradation. In aqueous solutions protected from light, fipronil remains relatively stable at acidic or neutral pH (pH 5.5 or 7.0). researchgate.net However, it can degrade in alkaline solutions (pH 9-12). researchgate.net For microbial degradation, optimal pH conditions have been identified for specific strains; for example, a slightly acidic pH (6-7) was found to be optimal for the degradation of fipronil by certain bacterial strains. nih.gov
Sunlight intensity is another factor, as photodecomposition can lead to the formation of metabolites like the desulfinyl derivative, particularly on soil surfaces and in water. researchgate.netepa.gov
Nutrient Supplementation and Co-metabolism Strategies
Nutrient supplementation can enhance the biodegradation of fipronil by stimulating microbial activity. Microorganisms in soil can consume fipronil as a source of energy, carbon, and/or nitrogen. cabidigitallibrary.org Providing additional nutrients can support the growth and metabolic capabilities of these fipronil-degrading microbes, thereby accelerating the degradation process.
Co-metabolism is a process where a microorganism degrades a substance not for energy or carbon, but in the presence of a primary growth substrate. This strategy can be relevant for fipronil degradation, where the presence of other organic compounds or nutrients might facilitate its breakdown by microbial enzymes. Research suggests that the rapid initial degradation of fipronil in some soils might be attributed to co-metabolism by soil microbes. publish.csiro.au
Studies have investigated the effect of nutrient supplementation on fipronil degradation by specific microbial strains. For instance, the degradation of fipronil by certain fungal strains in soil with added nutrients showed rapid degradation. nih.gov Optimizing nutrient availability is essential for improving microbial activities and achieving effective biodegradation. nih.gov
Bioaugmentation and Bioremediation Potential in Contaminated Environments
Bioremediation, particularly through bioaugmentation, holds significant potential for cleaning up fipronil-contaminated soil and water. nih.govx-mol.netresearchgate.net Bioaugmentation involves introducing specific microorganisms or consortia with known fipronil-degrading capabilities into the contaminated environment to enhance the existing microbial population's ability to break down the pesticide. nih.govnih.govresearchgate.net Indigenous soil and water microbes can degrade and transform fipronil, reducing its potential for bioaccumulation. researchgate.net
Numerous studies have identified and characterized microbial strains capable of degrading fipronil. These include various bacterial genera such as Streptomyces, Bacillus, Paracoccus, Stenotrophomonas, Klebsiella, Staphylococcus, Acinetobacter, Pseudomonas, Agrobacterium, Rhodococcus, Kocuria, Priestia, and Pantoea, as well as fungal strains like Aspergillus glaucus. nih.govnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net These microbes can metabolize fipronil, often utilizing it as a sole carbon and energy source. nih.govresearchgate.net
The potential for in situ bioremediation of fipronil-contaminated soil by bioaugmentation using efficient bacterial isolates has been demonstrated. researchgate.net Bioaugmentation tests in paddy soils have shown that introducing specific bacterial strains or consortia can significantly increase fipronil degradation rates. nih.govfrontiersin.org
Field-Scale Bioremediation Efficacy Studies (Conceptual Focus)
While laboratory studies demonstrate the potential of bioaugmentation for fipronil degradation, field-scale studies are crucial to evaluate the efficacy of these strategies under real-world environmental conditions. Field studies on pesticide degradation consider the complex interactions of environmental factors and native microbial communities.
Previous laboratory and field studies on the degradation of fipronil in soil have provided insights into its persistence and transformation products under different conditions. researchgate.net While specific detailed field-scale bioaugmentation efficacy studies focusing solely on (S)-fipronil were not extensively found in the provided search results, the general principles and findings from fipronil bioremediation studies are applicable. The success of field-scale bioaugmentation depends on the ability of the introduced microbes to compete with indigenous microorganisms, adapt to the specific environmental conditions, and maintain their fipronil-degrading activity.
Combined Ecotechnologies for Environmental Decontamination
Combined ecotechnologies integrate different remediation approaches to achieve more efficient and comprehensive decontamination of fipronil-contaminated environments. nih.govx-mol.netscispace.com These technologies can involve combining biological methods, such as bioaugmentation or biostimulation, with physical or chemical methods.
For example, combining microbial degradation with phytoremediation (using plants to remove or break down contaminants) could be a synergistic approach. Plants can take up contaminants from the soil, and their root systems can support a diverse microbial community that can degrade pesticides in the rhizosphere.
Another combined approach could involve using bioremediation in conjunction with adsorption techniques, where materials are used to bind fipronil, making it more accessible for microbial degradation or preventing its leaching into water bodies.
The use of biobeds, which are engineered systems containing a mixture of soil, peat, and straw inoculated with microorganisms, is an example of a combined ecotechnology that has shown promise in degrading pesticides, including fipronil. researchgate.net These systems provide a favorable environment for microbial activity and can effectively contain and treat pesticide-contaminatedeffluents.
Conclusion and Future Research Directions for S Fipronil
Synthesis of Current Research Findings on Fipronil (B1672679) and its Enantiomers
Current research highlights that the environmental fate and biological activity of fipronil are often enantioselective. mdpi.comrsc.orgresearchgate.net Studies have investigated the degradation of fipronil enantiomers in various matrices, including soil, sediment, and water. mdpi.comresearchgate.net For instance, in sediment samples, the (S)-enantiomer has been observed to be preferentially degraded under anaerobic conditions, leading to variations in the enantiomeric fraction (EF) over time. mdpi.comresearchgate.net However, in algae cultures, the (S)-enantiomer has shown longer half-life values, persisting longer in the medium compared to the (R)-enantiomer. mdpi.com Soil biodegradation of racemic fipronil has been reported as almost non-enantioselective, although the (S)-enantiomer was slightly more degraded under anaerobic conditions. mdpi.com
Toxicity studies on fipronil enantiomers have also revealed enantioselective effects, although the more toxic enantiomer can be organism-specific. tandfonline.comresearchgate.net For example, research on zebrafish embryo-larvae indicated that (S)-(+)-fipronil had significantly greater acute and developmental toxicity compared to (R)-(-)-fipronil, and this was associated with more pronounced changes in global DNA methylation. nih.gov In contrast, one study on the crustacean Procambarus clarkii found them to be significantly more sensitive to the (S,+)-enantiomer, while larval Palaemonetes pugio (grass shrimp) were more sensitive to the (R,-)-enantiomer. tandfonline.com Enantioselective toxicity was not consistently observed across all tested organisms. tandfonline.com Another study indicated that (S)-fipronil was more toxic to Anodonta woodiana, while (R)-fipronil showed higher toxicity to Lemna minor. researchgate.net
Analytical methods for separating and quantifying fipronil enantiomers in environmental matrices have predominantly shifted towards liquid chromatography (LC), often coupled with mass spectrometry (MS), using chiral stationary phases. mdpi.commdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) with various detectors, including UV, DAD, and MS/MS, are commonly employed techniques. mdpi.commdpi.comresearchgate.net Gas chromatography (GC) with chiral columns has also been used for enantioselective analysis. mdpi.commdpi.com
Identification of Knowledge Gaps in this compound Research
Despite the progress in understanding the enantioselective behavior of fipronil, significant knowledge gaps remain, particularly concerning the specific environmental fate and biological impacts of this compound. mdpi.comroyalcanin.comtfsp.info While studies have demonstrated enantioselective degradation and toxicity, the factors influencing the preferential degradation or increased toxicity of this compound in different environmental compartments and organisms are not fully elucidated. mdpi.comtandfonline.comresearchgate.net
Furthermore, the long-term and sublethal effects of exposure to this compound on a wider range of non-target organisms, including different trophic levels and species from various ecosystems (e.g., marine and brackish environments), require further investigation. mdpi.comnih.gov Most studies have focused on freshwater settings, leaving a substantial gap in knowledge about the effects of fipronil enantiomers in saline or brackish environments. mdpi.com The interaction between temperature and the toxicity of fipronil enantiomers also represents a knowledge gap. researchgate.net
The mechanisms underlying the enantioselective toxicity of this compound at the molecular and cellular levels are not fully understood, although some research points to epigenetic mechanisms like DNA methylation. nih.gov More research is needed to explore the specific interactions of this compound with biological targets and the downstream effects.
Emerging Research Avenues in Stereoselective Environmental and Biological Impact Assessment
Emerging research avenues in the stereoselective assessment of fipronil and its enantiomers focus on addressing the identified knowledge gaps and refining environmental risk assessments. A key area is the comprehensive investigation of the stereoselective fate and transport of this compound and its metabolites in complex environmental matrices, including soil, water, and air, under varying environmental conditions. This includes studying processes like biodegradation, photolysis, and sorption at the enantiomeric level. mdpi.comwaterquality.gov.auresearchgate.net
Further research is needed to understand the enantioselective bioaccumulation and trophic transfer of this compound in food webs. jst.go.jpnih.gov This is particularly important given the potential for bioaccumulation of fipronil and its degradates. jst.go.jp
Investigating the enantioselective ecotoxicity of this compound to a broader range of non-target organisms, including sensitive and ecologically important species, is another critical area. tandfonline.comnih.gov This should include chronic and sublethal endpoints, as well as mixture toxicity studies considering the presence of other contaminants and fipronil metabolites. researchgate.net
Exploring the molecular mechanisms of this compound toxicity, including its interactions with GABA receptors and other potential targets, as well as its effects on epigenetic modifications and gene expression, represents a significant research avenue. nih.govresearchgate.net
The development of predictive models that can accurately forecast the environmental fate and ecological risks of chiral pesticides like fipronil based on their stereochemical properties is also an emerging area. rsc.org
Methodological Advancements and Interdisciplinary Approaches for Future Studies
Advancements in analytical methodologies are crucial for facilitating future research on this compound. Continued development and application of highly sensitive and selective chiral chromatographic techniques, such as LC-MS/MS and GC-MS/MS with advanced chiral stationary phases, are essential for accurately quantifying this compound and its chiral metabolites in complex environmental and biological samples. mdpi.commdpi.comresearchgate.netresearchgate.net Miniaturization and automation of these methods can improve sample throughput and reduce solvent consumption.
The integration of suspect and non-target screening approaches using high-resolution mass spectrometry can help identify and characterize unknown chiral transformation products of fipronil.
Interdisciplinary approaches are vital for a holistic understanding of this compound's impacts. This includes collaborations between chemists, biologists, ecotoxicologists, environmental scientists, and modelers. Combining experimental studies with computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can help predict the stereoselective behavior and toxicity of fipronil enantiomers.
Utilizing advanced techniques like stable isotope probing (SIP) can help track the fate of fipronil enantiomers and identify the microorganisms involved in their biodegradation. mdpi.com
Ecological risk assessments should incorporate enantiomer-specific data to provide a more accurate evaluation of the potential risks posed by fipronil. mdpi.comuga.eduoekotoxzentrum.ch This requires a move beyond assessing the racemic mixture and considering the individual contributions of each enantiomer.
Q & A
Q. How to design ecotoxicological studies that account for fipronil’s enantiomer-specific effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
